5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide

Description

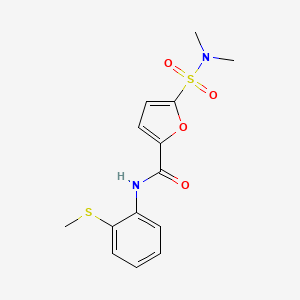

5-(N,N-Dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a dimethylsulfamoyl group at the 5-position of the furan ring and a 2-(methylthio)phenyl substituent on the carboxamide nitrogen. This compound belongs to a broader class of bioactive furan derivatives, which are frequently explored for their pharmacological and pesticidal properties due to their structural versatility and ability to interact with biological targets .

Properties

IUPAC Name |

5-(dimethylsulfamoyl)-N-(2-methylsulfanylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c1-16(2)22(18,19)13-9-8-11(20-13)14(17)15-10-6-4-5-7-12(10)21-3/h4-9H,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBKTHKRCMPTOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where a carboxylic acid derivative reacts with an amine.

Attachment of the Dimethylsulfamoyl Group: This step involves the reaction of a sulfonamide with dimethylamine under suitable conditions to form the dimethylsulfamoyl group.

Coupling with the Phenyl Group: The final step involves coupling the furan ring with the 2-(methylthio)phenyl group through a suitable cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The aromatic ring and the furan ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into cellular processes and pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its properties may be harnessed in the development of new polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Findings

Electronic and Steric Effects

- Sulfamoyl vs. In contrast, nitro-substituted analogs (e.g., 5-nitro-N-(thiazol-2-yl)furan-2-carboxamide) exhibit higher electrophilicity, which may improve diuretic activity by modulating urea transporters .

- Methylthio vs. Morpholinomethyl: The 2-(methylthio)phenyl group in the target compound likely increases lipophilicity compared to the morpholine-containing analog in , which may improve blood-brain barrier penetration but reduce aqueous solubility .

Bioactivity Trends

- Antimicrobial Activity: Compounds with heterocyclic substituents (e.g., thiazole, thiadiazole) show enhanced antibacterial and antifungal properties. For example, 5-(3-chlorophenyl)-N-(4-(morpholinomethyl)phenyl)furan-2-carboxamide demonstrates broad-spectrum activity due to the morpholine group’s ability to disrupt microbial membranes .

- Nitro-substituted furans, however, are validated diuretics .

Physicochemical Properties

Biological Activity

5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₂O₃S₂

- Molecular Weight : 318.43 g/mol

The compound features a furan ring, a sulfonamide group, and a methylthio-substituted phenyl group, which contribute to its unique biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

- Antitumor Activity : Compounds containing furan and sulfonamide groups have shown promising results in inhibiting tumor cell proliferation.

- Antimicrobial Activity : The presence of the methylthio group suggests potential efficacy against bacterial strains.

Antitumor Activity

A study assessing the antitumor properties of related compounds revealed significant findings regarding their cytotoxic effects on cancer cell lines. The following table summarizes the IC₅₀ values for selected compounds in various assays:

| Compound Name | Cell Line | IC₅₀ (µM) | Assay Type |

|---|---|---|---|

| 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)... | A549 (Lung Cancer) | 10.5 | 2D Viability Assay |

| 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)... | HCC827 (Lung Cancer) | 12.3 | 2D Viability Assay |

| Control (Doxorubicin) | A549 | 0.9 | 2D Viability Assay |

The compound demonstrated moderate cytotoxicity against lung cancer cell lines A549 and HCC827, indicating its potential as an antitumor agent. Further optimization of the chemical structure may enhance its selectivity and potency.

Antimicrobial Activity

In addition to antitumor properties, the compound was screened for antimicrobial activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results are summarized in the following table:

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|---|

| 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)... | E. coli | 15 | 25 |

| 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)... | S. aureus | 12 | 30 |

| Control (Penicillin) | S. aureus | >20 | <10 |

These findings suggest that the compound exhibits moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Case Studies

A recent case study investigated the effects of a related compound on tumor growth in vivo. Mice injected with tumor cells and treated with the compound showed a significant reduction in tumor size compared to untreated controls. The study highlighted the need for further exploration into dosage optimization and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.